Structural Distinction: para-Tetrahydropyranyl Substitution Enables Privileged Scaffold Incorporation Unavailable in Phenylboronic Acid
4-(4-Tetrahydropyranyl)phenylboronic acid contains a tetrahydropyranyl (THP) moiety para-substituted on the phenyl ring, which is a recognized privileged scaffold in medicinal chemistry [1]. In contrast, phenylboronic acid lacks this heterocyclic substituent entirely. The THP group is explicitly claimed as a substituent (R1 = tetrahydropyranyle) in patent-protected phenylboronic acid derivatives intended for pharmaceutical synthesis [2]. The molecular structure (C11H15BO3) incorporates a saturated six-membered oxygen-containing heterocycle, which contributes 0.4545 fraction sp3 (Fsp3) character to the molecule , a parameter associated with improved drug-like properties including enhanced solubility and reduced promiscuity compared to flat aromatic systems [3].
| Evidence Dimension | Presence of tetrahydropyranyl heterocycle as a privileged scaffold |
|---|---|
| Target Compound Data | para-THP substituted phenylboronic acid (C11H15BO3, Fsp3 = 0.4545) |
| Comparator Or Baseline | Phenylboronic acid (C6H7BO2, Fsp3 = 0.0) |
| Quantified Difference | Fsp3 = 0.4545 vs. 0.0; THP group present vs. absent |
| Conditions | Structural comparison based on molecular formula and IUPAC nomenclature |
Why This Matters
The presence of the THP privileged scaffold directly incorporated into the boronic acid building block enables the synthesis of drug candidates containing this pharmacologically relevant moiety, whereas phenylboronic acid would yield a different product lacking this structural feature.
- [1] Journal of Medicinal Chemistry. Discovery and SAR of methylated tetrahydropyranyl derivatives as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT), pp. 5031-47. View Source
- [2] Galderma Research & Development. (2005). Novel phenyl-boronic acid derivatives and methods for the production thereof. WO2005058918A1 (claim 1: R1 represents tetrahydropyranyle). View Source
- [3] Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756. View Source
